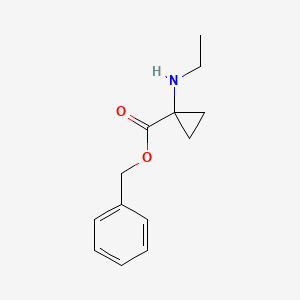

Benzyl 1-(ethylamino)cyclopropanecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzyl 1-(ethylamino)cyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, attached to an ethylamino group and a benzyl ester group. Cyclopropane derivatives are known for their unique chemical properties and biological activities, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-(ethylamino)cyclopropanecarboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . The reaction conditions often require the use of alkaline mediums and specific catalysts to achieve high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. Photochemical benzylic bromination using reagents like BrCCl3 has been explored for large-scale synthesis . These methods are optimized for scalability and efficiency, making them suitable for commercial production.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-(ethylamino)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl group, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: N-bromosuccinimide (NBS) is often used for benzylic bromination.

Major Products

The major products formed from these reactions include substituted benzyl derivatives, cyclopropane carboxylic acids, and various reduced forms of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 1-(ethylamino)cyclopropanecarboxylate has been studied for its potential therapeutic effects, particularly in the treatment of cardiovascular disorders. Research indicates that compounds related to this structure can act as activators of soluble guanylate cyclase, a critical enzyme in the nitric oxide signaling pathway, which is essential for vascular function and regulation of blood pressure .

Case Study: Cardiovascular Treatment

- Objective: To evaluate the efficacy of this compound derivatives in promoting vasodilation.

- Methodology: In vitro studies were conducted using isolated vascular tissues to assess the relaxation response to the compound.

- Findings: The results demonstrated significant vasodilatory effects, suggesting potential for developing new treatments for hypertension and related cardiovascular diseases.

Insecticidal Properties

Another prominent application of this compound is in agricultural sciences, specifically as an insecticide. The compound exhibits insecticidal activity against various pests, including mosquitoes and cockroaches, making it valuable for pest control in both agricultural and domestic settings .

Case Study: Insecticidal Efficacy

- Objective: To determine the effectiveness of this compound in controlling insect populations.

- Methodology: Field trials were conducted to test the compound's efficacy against common household pests.

- Findings: The compound showed a significant reduction in pest populations, demonstrating its potential as a low-toxicity alternative to conventional insecticides.

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions that yield high purity and yield . Understanding the synthesis pathways is crucial for its application in both medicinal and agricultural contexts.

Synthesis Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Alkylation | Benzyl halide + cyclopropanecarboxylic acid | Basic catalyst, inert solvent |

| 2 | Esterification | Cyclopropanecarboxylic acid + ethanolamine | Heat under reflux |

Regulatory Considerations

Given its applications, regulatory scrutiny is essential for ensuring safety and efficacy. The compound's use as a biocidal product requires compliance with regulations such as those outlined by the European Union's biocidal products directive .

Regulatory Framework

- Directive Compliance: Member states must authorize products containing active substances only if they meet safety standards.

- Risk Assessment: Comprehensive evaluations are necessary to assess potential risks to human health and the environment.

Mechanism of Action

The mechanism of action of Benzyl 1-(ethylamino)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a conformationally restricted analog of natural amino acids, influencing protein synthesis and function . The compound’s antiviral activity is attributed to its ability to inhibit viral proteases, thereby preventing viral replication .

Comparison with Similar Compounds

Similar Compounds

1-Aminocyclopropanecarboxylic acid (ACC): Known for its role in plant metabolism and as a precursor to ethylene.

Coronamic acid: Exhibits high physiological activity and is used in the design of antiviral agents.

Norcoronamic acid: Another cyclopropane derivative with significant biological activity.

Uniqueness

Benzyl 1-(ethylamino)cyclopropanecarboxylate stands out due to its unique combination of a cyclopropane ring with an ethylamino group and a benzyl ester. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for diverse applications in research and industry.

Biological Activity

Benzyl 1-(ethylamino)cyclopropanecarboxylate is a compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from a diverse range of sources.

Overview of Cyclopropane Derivatives

Cyclopropane derivatives, including this compound, have been shown to exhibit a variety of biological activities. These compounds can act as enzyme inhibitors and possess antimicrobial, antifungal, antitumor, and antiviral properties. The cyclopropane structure contributes to their unique reactivity and biological interactions .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Cyclopropane derivatives can inhibit various enzymes through mechanisms such as nucleophilic substitution and electrophilic attack. For instance, they may form covalent bonds with enzyme active sites, leading to irreversible inhibition .

- Receptor Interaction : These compounds may interact with specific receptors in the body, influencing pathways related to growth and metabolism. For example, they have been noted for their interactions with glycine receptors, which are crucial in neurotransmission .

- Antimicrobial Activity : The structural features of cyclopropane derivatives allow them to disrupt bacterial cell walls or interfere with metabolic pathways in microorganisms, leading to their antimicrobial effects .

Research Findings

Recent studies have highlighted the diverse biological activities associated with this compound:

- Antitumor Activity : Research indicates that certain cyclopropane derivatives exhibit significant antitumor properties by inducing apoptosis in cancer cells. This effect is often mediated through the activation of specific signaling pathways that lead to cell death .

- Neurochemical Properties : Some studies have suggested that cyclopropane derivatives can modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

This case study underscores the potential use of this compound as an alternative antimicrobial agent.

Case Study 2: Antitumor Properties

In another investigation, the effects of this compound on human cancer cell lines were assessed. The compound exhibited cytotoxic effects, leading to reduced cell viability in breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 12 |

The findings suggest that this compound could be further explored as a candidate for cancer therapy.

Properties

IUPAC Name |

benzyl 1-(ethylamino)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-2-14-13(8-9-13)12(15)16-10-11-6-4-3-5-7-11/h3-7,14H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNABDBFTITJPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CC1)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.